![molecular formula C20H18Br2N2 B14257228 N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine CAS No. 245062-73-1](/img/structure/B14257228.png)
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is a chemical compound characterized by the presence of two bromophenyl groups attached to a benzene-1,3-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reagents such as hydrazine and palladium on carbon.
Bromination: The final step involves the bromination of the amine groups to introduce bromophenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines.
科学的研究の応用
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism by which N1,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- N~1~,N~3~-Bis[(4-chlorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-fluorophenyl)methyl]benzene-1,3-diamine
- N~1~,N~3~-Bis[(4-methylphenyl)methyl]benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight and electron density .
特性
CAS番号 |
245062-73-1 |
|---|---|
分子式 |
C20H18Br2N2 |
分子量 |
446.2 g/mol |
IUPAC名 |
1-N,3-N-bis[(4-bromophenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C20H18Br2N2/c21-17-8-4-15(5-9-17)13-23-19-2-1-3-20(12-19)24-14-16-6-10-18(22)11-7-16/h1-12,23-24H,13-14H2 |
InChIキー |
JDRKQCQUOGCWJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


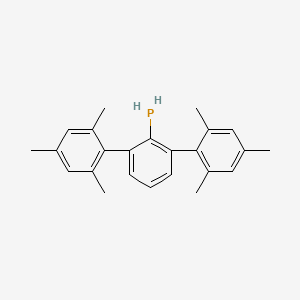
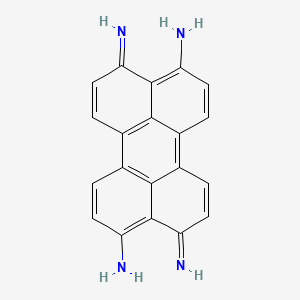
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
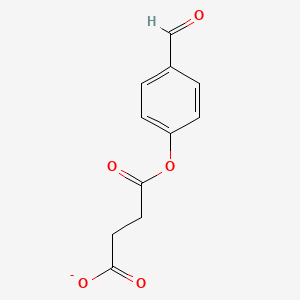
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)

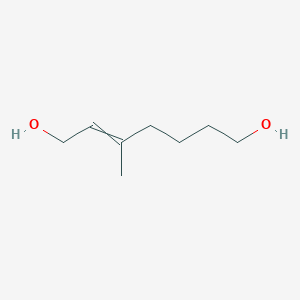
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
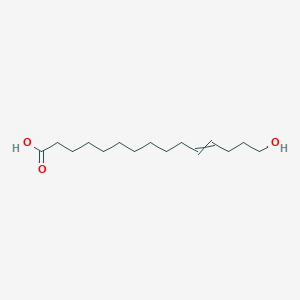
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)

